An In-depth Technical Guide to the Physicochemical Properties of 2-Methylaminomethyl-1,3-dioxolane
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylaminomethyl-1,3-dioxolane
This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-Methylaminomethyl-1,3-dioxolane (CAS No. 57366-77-5). Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural, physical, and chemical characteristics of this versatile molecule. The insights and protocols herein are presented to facilitate its application in synthesis and as a potential intermediate in the creation of novel therapeutic agents.[1] The unique bifunctional nature of this compound, possessing both a secondary amine and a protected aldehyde (as a dioxolane), makes a thorough understanding of its properties crucial for its effective utilization.
Chemical Identity and Structural Elucidation
2-Methylaminomethyl-1,3-dioxolane is a heterocyclic compound featuring a five-membered dioxolane ring with a methylaminomethyl substituent at the 2-position.[1]
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value | Source |
| CAS Number | 57366-77-5 | [2] |
| Molecular Formula | C₅H₁₁NO₂ | [2][3] |
| Molecular Weight | 117.15 g/mol | [2][3][4] |
| IUPAC Name | 1-(1,3-dioxolan-2-yl)-N-methylmethanamine | [4] |
| SMILES | CNCC1OCCO1 | [2] |
| InChI | 1S/C5H11NO2/c1-6-4-5-7-2-3-8-5/h5-6H,2-4H2,1H3 | [2] |
| InChIKey | ZCCPVTVGEQLONB-UHFFFAOYSA-N | [2] |
The structural framework, containing both a hydrogen bond donor (the secondary amine) and multiple hydrogen bond acceptors (the amine nitrogen and the two ether oxygens), dictates its solubility, reactivity, and potential for interaction with biological targets. The 1,3-dioxolane ring itself is a stable protecting group for an aldehyde, resistant to basic and nucleophilic conditions, yet readily cleaved under acidic conditions. This characteristic is of paramount importance in multi-step organic syntheses.
Core Physicochemical Properties
A quantitative understanding of the physicochemical properties of 2-Methylaminomethyl-1,3-dioxolane is fundamental for its handling, formulation, and application in research and development.
Table 2: Summary of Key Physicochemical Data
| Property | Value | Conditions | Source |
| Physical State | Colorless to pale yellow liquid | Ambient | [1] |
| Density | 1.029 g/mL | 25 °C | [2][5] |
| Boiling Point | 150.2 °C | 760 mmHg | [6] |
| Refractive Index (n_D) | 1.4404 | 20 °C | [2][5] |
| Flash Point | 58 °C (136.4 °F) | Closed cup | |
| XLogP3 | -0.6 | Computed | [4][6] |
| Topological Polar Surface Area | 30.5 Ų | Computed | [4][6] |
The negative XLogP3 value suggests a high degree of hydrophilicity, which is consistent with its observed water solubility.[4][6] The topological polar surface area (TPSA) is a useful parameter for predicting drug transport properties, and the value for this compound suggests it may have good cell permeability.
Basicity and pKa: A Critical Parameter
The basicity of the secondary amine is a defining feature of 2-Methylaminomethyl-1,3-dioxolane, influencing its reactivity, solubility in aqueous media of varying pH, and its potential to form salts. The dissociation constant (pKa) of its conjugate acid is a critical parameter for drug development, affecting absorption, distribution, metabolism, and excretion (ADME) properties.
Theoretical Considerations
The pKa of an amine is influenced by the electronic and steric environment of the nitrogen atom. For 2-Methylaminomethyl-1,3-dioxolane, the presence of the electron-withdrawing oxygen atoms in the dioxolane ring is expected to slightly decrease the basicity of the amine compared to a simple alkylamine. However, this effect is mediated by the insulating methylene group. The pKa value for this compound is anticipated to be in the typical range for secondary amines.
Experimental Determination of pKa
Potentiometric titration is the gold standard for the experimental determination of pKa due to its accuracy and simplicity.[7][8] This method involves the gradual addition of a strong acid to a solution of the amine and monitoring the resulting pH changes.
Protocol 1: pKa Determination by Potentiometric Titration
-
Sample Preparation : Prepare a 0.01 M solution of 2-Methylaminomethyl-1,3-dioxolane in deionized water.
-
Titration Setup : Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostatted beaker with a magnetic stirrer.
-
Titration : Titrate the solution with a standardized 0.1 M solution of hydrochloric acid, adding the titrant in small, precise increments.
-
Data Acquisition : Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. The inflection point of the sigmoid curve corresponds to the equivalence point.[8]
Diagram 1: Workflow for pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Solubility Profile
The solubility of a compound is a crucial factor in its suitability for various applications, including as a reactant in different solvent systems and for formulation in drug delivery. As predicted by its structure and low XLogP value, 2-Methylaminomethyl-1,3-dioxolane is soluble in water.[1] A detailed solubility profile in a range of organic solvents and aqueous solutions is essential for its practical use.
Experimental Determination of Solubility
A qualitative and semi-quantitative assessment of solubility can be performed through a systematic series of tests.
Protocol 2: General Solubility Determination
-
Initial Test : In a small test tube, add approximately 25 mg of 2-Methylaminomethyl-1,3-dioxolane.
-
Solvent Addition : Add 0.75 mL of the test solvent (e.g., water, diethyl ether, ethanol, acetone, 5% HCl, 5% NaOH) in small portions, shaking vigorously after each addition.[9]
-
Observation : Observe if the compound completely dissolves.[10]
-
pH Testing (for aqueous solutions) : If soluble in water, test the solution with litmus or pH paper to confirm its basic nature.[11]
-
Acid/Base Solubility :
-
Classification : Based on the results, classify the compound's solubility.
Diagram 2: Solubility Classification Flowchart
Caption: Decision tree for classifying the solubility of an organic base.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of 2-Methylaminomethyl-1,3-dioxolane.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
N-H Stretch : A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine.
-
C-H Stretch : Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.
-
C-O Stretch : Strong C-O stretching bands, characteristic of the ether linkages in the dioxolane ring, are expected in the 1050-1150 cm⁻¹ region.[12]
-
N-H Bend : An absorption band around 1550-1650 cm⁻¹ may be observed for the N-H bending vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the N-methyl group (singlet), the methylene groups of the dioxolane ring (multiplet), the methine proton at the 2-position of the dioxolane ring (triplet), the methylene group adjacent to the nitrogen (doublet), and the N-H proton (broad singlet, exchangeable with D₂O).
-
¹³C NMR : The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (e.g., carbons bonded to oxygen or nitrogen will be downfield).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) should be observed at m/z = 117. The fragmentation pattern would likely involve cleavage of the C-C bond adjacent to the nitrogen and fragmentation of the dioxolane ring.
Applications in Drug Development and Synthesis
The unique structure of 2-Methylaminomethyl-1,3-dioxolane makes it a valuable building block in medicinal chemistry and organic synthesis.
-
Intermediate for Heterocyclic Synthesis : The amine functionality can be used as a nucleophile in various reactions to construct more complex heterocyclic systems.
-
Scaffold for Biologically Active Molecules : The 1,3-dioxolane moiety is present in numerous biologically active compounds, and its incorporation can enhance biological activity.[13] Derivatives of 1,3-dioxolanes have shown potential as antibacterial, antifungal, and antiviral agents.[14][15]
-
Protected Aldehyde Synthon : The dioxolane group serves as a masked aldehyde, allowing for transformations on the amine portion of the molecule without affecting the aldehyde. Subsequent deprotection under acidic conditions reveals the aldehyde for further reactions.
Safety and Handling
2-Methylaminomethyl-1,3-dioxolane is a flammable liquid and should be handled with appropriate safety precautions.[6] It is classified as an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE) : Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
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